molecular formula C14H31NO2 B3028869 Dihexylammonium Acetate CAS No. 366793-17-1

Dihexylammonium Acetate

Cat. No.: B3028869
CAS No.: 366793-17-1
M. Wt: 245.4 g/mol
InChI Key: VAMSKEFYAOCCKM-UHFFFAOYSA-N
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Description

Dihexylammonium acetate is an organic compound with the molecular formula C14H31NO2. It is commonly used as an ion-pairing agent in various chromatographic techniques, particularly in ion-pair chromatography. This compound is known for its ability to enhance the separation of nucleosides, nucleotides, and other polar compounds in complex mixtures .

Scientific Research Applications

Dihexylammonium acetate has a wide range of applications in scientific research:

Safety and Hazards

Dihexylammonium Acetate can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation occurs .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Dihexylammonium acetate is known for its role in biochemical reactions, particularly in ion-pair chromatography. It interacts with nucleosides and nucleotides, forming ion pairs that facilitate their separation and analysis . The compound’s interaction with these biomolecules is primarily based on electrostatic interactions, where the positively charged dihexylammonium ion pairs with negatively charged phosphate groups in nucleotides. This interaction enhances the retention and resolution of these molecules during chromatographic analysis .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by interacting with nucleotides, which are essential components of signaling molecules like cyclic AMP and cyclic GMP . These interactions can modulate gene expression and cellular metabolism, leading to changes in cell function. For example, the presence of this compound can alter the activity of enzymes involved in nucleotide metabolism, thereby impacting cellular energy production and other metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound forms ion pairs with nucleotides, which can inhibit or activate specific enzymes involved in nucleotide metabolism . This interaction can lead to changes in gene expression by modulating the availability of nucleotides required for transcription and replication. Additionally, this compound can influence the activity of ion channels and transporters, further affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to a decrease in its effectiveness as an ion-pairing agent. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the separation and analysis of nucleotides without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels .

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleotide metabolism. It interacts with enzymes such as nucleotidases and kinases, which play crucial roles in the synthesis and degradation of nucleotides . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects on nucleotide metabolism and other biochemical processes. The distribution of this compound within cells is influenced by factors such as concentration gradients and the presence of other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting compartments involved in nucleotide metabolism, such as the nucleus and mitochondria . The compound’s activity and function are influenced by its localization, as it can interact with enzymes and other biomolecules within these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its effectiveness in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihexylammonium acetate can be synthesized through the reaction of dihexylamine with acetic acid. The reaction typically involves mixing dihexylamine and acetic acid in a suitable solvent, such as water or methanol, under controlled temperature and pH conditions. The resulting solution is then purified to obtain this compound in its desired concentration .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where dihexylamine and acetic acid are combined under optimized conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Dihexylammonium acetate primarily undergoes ion-pairing reactions, where it forms ion pairs with various anionic species. This property makes it valuable in chromatographic separations. Additionally, it can participate in acid-base reactions due to the presence of the ammonium group.

Common Reagents and Conditions:

    Ion-Pairing Reactions: this compound is used in combination with anionic compounds under aqueous conditions to form ion pairs.

    Acid-Base Reactions: It reacts with strong acids or bases to form corresponding salts or free amines.

Major Products Formed: The major products formed from reactions involving this compound are typically ion pairs or salts, depending on the nature of the reacting species .

Comparison with Similar Compounds

  • Hexylammonium acetate
  • Triethylammonium acetate
  • Triethylamine hexafluoroisopropanol

Comparison: Dihexylammonium acetate is unique due to its longer alkyl chains, which provide better hydrophobic interactions and improved separation efficiency in chromatographic applications compared to shorter-chain analogs like hexylammonium acetate. Additionally, it offers a balance between cost and performance, making it a preferred choice over more expensive alternatives like triethylamine hexafluoroisopropanol .

Properties

IUPAC Name

acetic acid;N-hexylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N.C2H4O2/c1-3-5-7-9-11-13-12-10-8-6-4-2;1-2(3)4/h13H,3-12H2,1-2H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMSKEFYAOCCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCCCCC.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366793-17-1
Record name Dihexylamine acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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